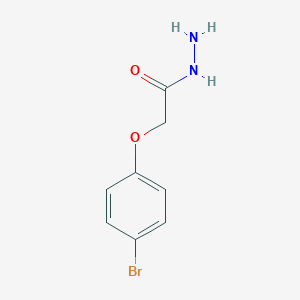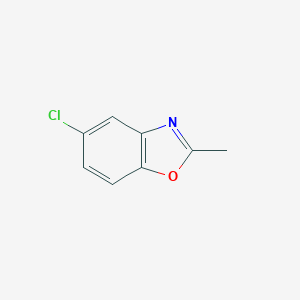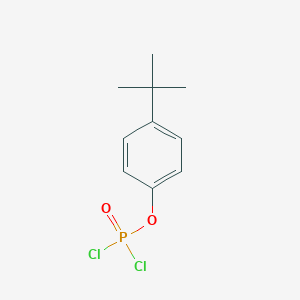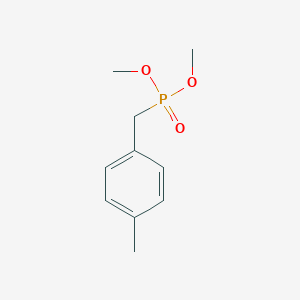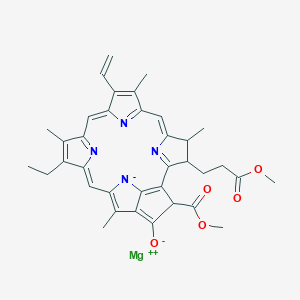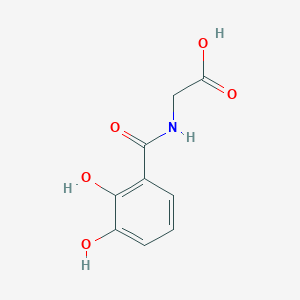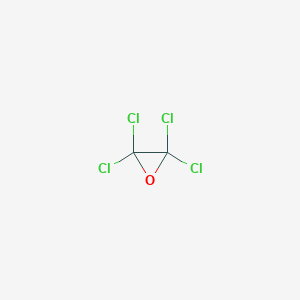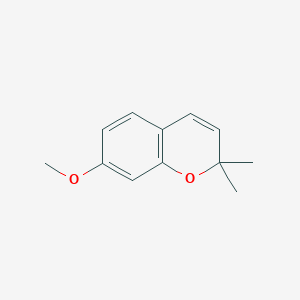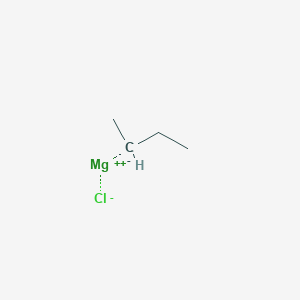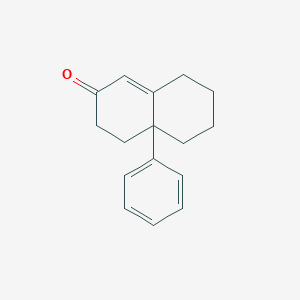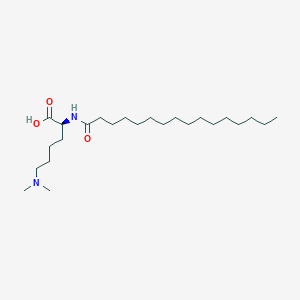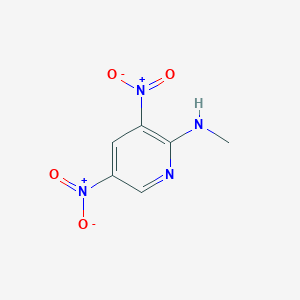![molecular formula C29H44O9 B095279 (3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide CAS No. 18695-02-8](/img/structure/B95279.png)
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide, commonly known as digoxin, is a medication used in the treatment of heart failure and irregular heartbeats. Digoxin belongs to the class of drugs called cardiac glycosides, which are derived from the foxglove plant.
Mécanisme D'action
Digoxin works by inhibiting the sodium-potassium ATPase pump, which is responsible for maintaining the balance of ions inside and outside of cells. By inhibiting this pump, digoxin increases the concentration of calcium inside heart cells, leading to increased contractility of the heart muscle. This results in improved cardiac output and decreased symptoms of heart failure.
Effets Biochimiques Et Physiologiques
Digoxin has several biochemical and physiological effects on the body. In addition to its effects on the heart, digoxin also affects the nervous system, gastrointestinal system, and kidneys. Digoxin can cause nausea, vomiting, and diarrhea, and can also lead to electrolyte imbalances. In high doses, digoxin can be toxic and can cause arrhythmias and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Digoxin is a useful tool for studying the effects of inhibition of the sodium-potassium ATPase pump on cardiac function. It can be used to study the effects of digoxin toxicity and to investigate potential treatments for digoxin toxicity. However, the use of digoxin in lab experiments is limited by its toxicity and potential for side effects.
Orientations Futures
There are several future directions for research on digoxin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties and its potential use in cancer treatment. Additionally, research is needed to better understand the mechanisms of digoxin toxicity and to develop treatments for digoxin toxicity.
Méthodes De Synthèse
Digoxin can be synthesized from the leaves of the foxglove plant or through chemical synthesis. The chemical synthesis of digoxin involves a series of reactions starting from a steroid precursor. The final step involves the attachment of a sugar molecule to the steroid backbone, forming digoxin. The synthesis of digoxin is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Digoxin has been extensively studied for its therapeutic effects in heart failure and irregular heartbeats. In addition, digoxin has been shown to have anti-cancer properties and is being investigated as a potential treatment for certain types of cancer. Digoxin has also been studied for its effects on the nervous system and its potential use in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
18695-02-8 |
|---|---|
Nom du produit |
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide |
Formule moléculaire |
C29H44O9 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
Clé InChI |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
Autres numéros CAS |
18695-02-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



